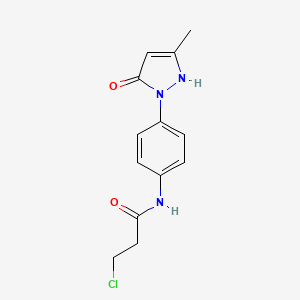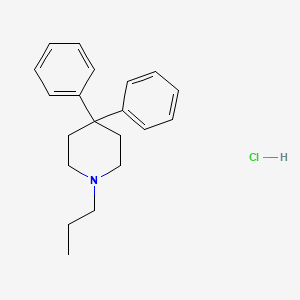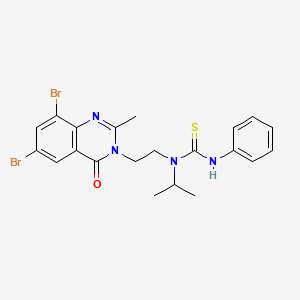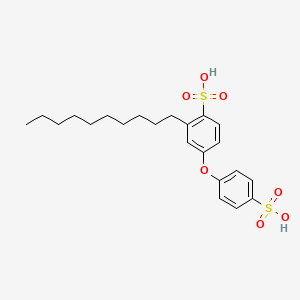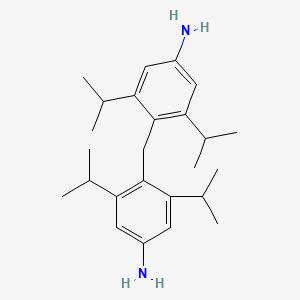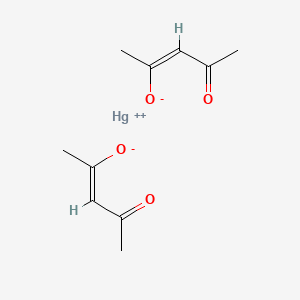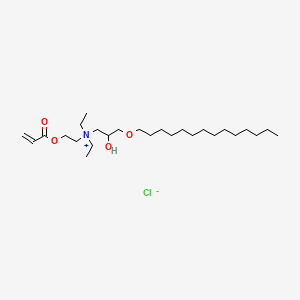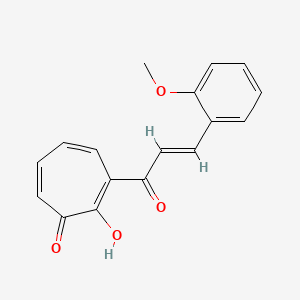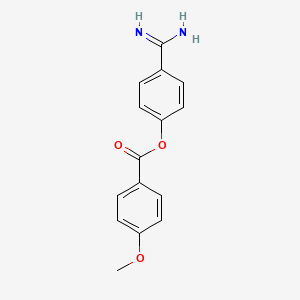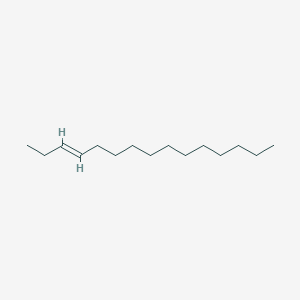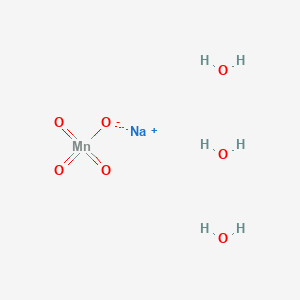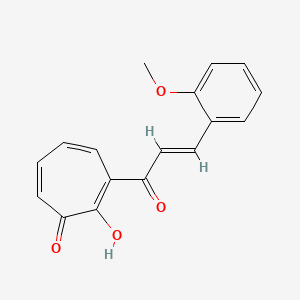
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that combines a hydroxy group, a methoxyphenyl group, and a cycloheptatrienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting with the preparation of the cycloheptatrienone ring. This can be achieved through a series of cyclization reactions. The methoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the acrylate moiety through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylate moiety can be reduced to form an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-keto-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one.
Reduction: Formation of 2-hydroxy-3-(3-(2-methoxyphenyl)propyl)-2,4,6-cycloheptatrien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but lacks the cycloheptatrienone ring.
2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Contains a carbamate group instead of the acrylate moiety.
Uniqueness
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is unique due to the presence of the cycloheptatrienone ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1400475-07-1 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-16-9-5-2-6-12(16)10-11-14(18)13-7-3-4-8-15(19)17(13)20/h2-11H,1H3,(H,19,20)/b11-10+ |
Clé InChI |
KDSKWCHQBAORCF-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canonique |
COC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


